molecular formula C14H16N6O3 B3062223 8-(2,4,5-trimethoxyphenyl)-3h-purine-2,6-diamine CAS No. 194613-10-0

8-(2,4,5-trimethoxyphenyl)-3h-purine-2,6-diamine

Cat. No.: B3062223
CAS No.: 194613-10-0
M. Wt: 316.32 g/mol
InChI Key: RPTOJQVHIPKIRX-UHFFFAOYSA-N
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Description

8-(2,4,5-trimethoxyphenyl)-9H-purine-2,6-diamine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a purine core substituted with a 2,4,5-trimethoxyphenyl group, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,4,5-trimethoxyphenyl)-9H-purine-2,6-diamine typically involves multi-step organic reactions. One common method includes the condensation of 2,4,5-trimethoxybenzaldehyde with guanidine derivatives under acidic conditions to form the purine ring system. This is followed by further functionalization to introduce the diamine groups at the 2 and 6 positions of the purine ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

8-(2,4,5-trimethoxyphenyl)-9H-purine-2,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

8-(2,4,5-trimethoxyphenyl)-9H-purine-2,6-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(2,4,5-trimethoxyphenyl)-9H-purine-2,6-diamine involves its interaction with specific molecular targets. The trimethoxyphenyl group can interact with enzymes and receptors, modulating their activity. This compound has been shown to inhibit enzymes like tubulin and heat shock protein 90, affecting cellular processes such as cell division and stress response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2,4,5-trimethoxyphenyl)-9H-purine-2,6-diamine is unique due to its purine core combined with the 2,4,5-trimethoxyphenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

194613-10-0

Molecular Formula

C14H16N6O3

Molecular Weight

316.32 g/mol

IUPAC Name

8-(2,4,5-trimethoxyphenyl)-7H-purine-2,6-diamine

InChI

InChI=1S/C14H16N6O3/c1-21-7-5-9(23-3)8(22-2)4-6(7)12-17-10-11(15)18-14(16)20-13(10)19-12/h4-5H,1-3H3,(H5,15,16,17,18,19,20)

InChI Key

RPTOJQVHIPKIRX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2=NC3=NC(=NC(=C3N2)N)N)OC)OC

194613-10-0

Origin of Product

United States

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